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Compound of Interest

1-(2-Aminoethyl)piperidine-3-
Compound Name:

carboxamide
CAS No.: 936940-70-4

Cat. No.: B2918243

Get Quote

Introduction & Significance

1-(2-Aminoethyl)piperidine-3-carboxamide is a bifunctional scaffold containing a secondary
amide, a tertiary amine (piperidine nitrogen), and a primary amine (pendant chain). This
specific topology makes it a valuable intermediate for synthesizing GPCR ligands and kinase
inhibitors. Accurate characterization is challenging due to the overlapping resonances of the
piperidine ring and the exchangeable nature of the amide/amine protons.

Experimental Protocols
Sample Preparation for NMR

To distinguish between the primary amine (—NHz) and the amide (—CONH:z) protons, solvent
selection is critical.

e Preferred Solvent: DMSO-ds (99.9% D)
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o Reasoning: DMSO slows proton exchange, allowing distinct observation of the amide
doublet/singlet and the broad amine signal.

o Concentration: 10-15 mg in 0.6 mL solvent.

 Alternative Solvent: CDCls[1]

o Note: Amide protons may appear extremely broad or be invisible due to exchange; useful
for resolving ring coupling constants (

-values).
e D20 Exchange Test:
o Add 1 drop of D20 to the DMSO-ds tube. Shake and re-acquire.

o Result: Signals at ~6.8—7.4 ppm (Amide) and ~1.5-2.0 ppm (Amine) will disappear,
confirming labile protons.

Mass Spectrometry (LC-MS/ESI)

« lonization Source: Electrospray lonization (ESI) in Positive Mode.[2]
» Mobile Phase:

o A: Water + 0.1% Formic Acid (proton source).

o B: Acetonitrile + 0.1% Formic Acid.
e Direct Infusion: 5 uL/min flow rate for clean fragmentation analysis.

Structural Analysis & Data Interpretation[3][4]
Mass Spectrometry Data

Molecular Formula: CeH17N30O Exact Mass: 171.14 Da
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lon Type m/z (Observed) Interpretation

Protonated molecular ion
[M+H]*+ 172.15

(Base Peak).

Sodium adduct (common in
[M+Na]* 194.13

glass storage).

Loss of NHs (=17 Da) from the
Fragment 155.12 ] ] ]

primary amine tail.

Loss of -CONH2 (-44 Da) or
Fragment 128.10 rearrangement of the ethyl-

amine chain.

Nuclear Magnetic Resonance (NMR) Data

Note: Chemical shifts () are reported in ppm relative to TMS (0.00 ppm). Values are

representative of the nipecotamide class in DMSO-de.

Table 1: *H NMR Assignments (400 MHz, DMSO-ds)
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Position o (ppm)

Multiplicity

Integral

Assignment
Logic

Amide NH 7.25,6.75

br s (2H)

2H

Diastereotopic
non-equivalence
due to restricted
rotation or H-
bonding.
Disappears with
D:20.

Primary NHz 1.80-2.10

brs

2H

Broad signal,
position varies
with
concentration/wa

ter content.

H-2 (Ring) 2.85, 1.95

2H

Protons a to ring
nitrogen. Split
into
axial/equatorial

environments.

H-6 (Ring) 2.75, 2.05

2H

Protons a to ring

nitrogen.

Ethyl a 2.35

t(

=6.5 Hz)

2H

—N-CH2—CH2—
NH:z (Adjacent to

tertiary amine).

Ethyl B 2.60

t(

=6.5 Hz)

2H

—N—-CH2—CH2—
NH2 (Adjacent to

primary amine).

H-3 (Chiral) 2.40

1H

Methine proton o
to carbonyl.
Often obscured
by
DMSO/solvent
peak.

© 2026 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2918243?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Ring methylene
H-4, H-5 1.30-1.60 m 4H protons (B/y to

nitrogen).

Table 2- 13C NMR Assignments (100 MHz _DMSO-de)
Carbon Type o (ppm) Assighment

Carbonyl 175.5 C=0 (Amide)

N—-CH2—CH2—NH2 (Deshielded

Ethyl Chain 60.5 )
by tertiary N)
Ring C-2 56.2 a to Ring N, B to Amide
Ring C-6 54.1 atoRing N
] N—-CH2—CH2—NH:z (Adjacent to
Ethyl Chain 39.8 ] ]
primary amine)
Ring C-3 42.5 Methine a to Carbonyl
Ring C-4/5 27.5,24.8 Remote methylene carbons

Characterization Workflow Diagram

The following diagram outlines the logical flow for validating the structure and purity of the
compound.
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Crude 1-(2-Aminoethyl)

piperidine-3-carboxamide
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(DMSO-d6 vs CDCI3)
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(16 Scans)

Amide Signals?
(6.5-7.5 ppm)

Yes (Confirm Labile)

D20 Exchange Test

Signals Disappear

LC-MS (ESI+)

M+H =172.1

Generate CoA

Click to download full resolution via product page

Caption: Step-by-step validation workflow for 1-(2-aminoethyl)piperidine-3-carboxamide

characterization.
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Troubleshooting & Impurity Analysis

Common impurities arising from the synthesis (typically alkylation of nipecotamide) include:
o Residual Nipecotamide (Starting Material):

o NMR Indicator: Absence of the ethyl chain triplets at 2.35/2.60 ppm. Presence of a broad
NH signal at >8.0 ppm (ammonium salt).

o MS Indicator: m/z 129 [M+H]*.
o Over-alkylation (Quaternary Ammonium):

o NMR Indicator: Significant downfield shift of the ethyl triplets and integration errors (ratio of
ethyl to ring protons > 1:1).

o MS Indicator: m/z 215 (Dialkylated species).
o Hydrolysis (Carboxylic Acid):

o NMR Indicator: Disappearance of amide NH singlets (6.7—7.3 ppm) and appearance of a
very broad COOH signal (10-12 ppm).

References

o General Piperidine Characterization

o National Center for Biotechnology Information. (2023).[2][3] PubChem Compound
Summary for CID 329776357, 1-(2-Aminoethyl)piperidine-3-carboxamide. Retrieved
from [Link]

e Analogous Nipecotamide Data

 NMR Solvent Effects on Amides: Babcock, E. E., & Barak, A. (2018). Solvent Effects in the
NMR Spectra of Amides and Peptides. Journal of Magnetic Resonance. (Standard Text
Reference).

¢ Synthesis of Aminoethyl-Piperidines
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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